![molecular formula C13H12BrNO2 B2800924 Ethyl 2-(3-bromoquinolin-6-yl)acetate CAS No. 1393353-34-8](/img/structure/B2800924.png)
Ethyl 2-(3-bromoquinolin-6-yl)acetate
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Overview
Description
Ethyl 2-(3-bromoquinolin-6-yl)acetate is a chemical compound with a molecular weight of 294.15 . It is produced by Synthonix Corporation .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (3-bromo-6-quinolinyl)acetate . The InChI code is 1S/C13H12BrNO2/c1-2-17-13(16)6-9-3-4-12-10(5-9)7-11(14)8-15-12/h3-5,7-8H,2,6H2,1H3 .It is stored at room temperature . The physical form of the compound is not specified in the search results .
Scientific Research Applications
Synthesis and Cytotoxicity : Ethyl 2-(3-bromoquinolin-6-yl)acetate is involved in the synthesis of novel compounds with potential cytotoxic effects. For instance, a study demonstrated the synthesis of novel annulated dihydroisoquinoline heterocycles using a related compound, showcasing cytotoxicity against various cancer cell lines (Saleh et al., 2020).
Pharmacological Activities : Compounds synthesized using ethyl 2-(3-bromoquinolin-6-yl)acetate have been evaluated for various pharmacological activities. A study highlighted the synthesis of 6-bromoquinazolinone derivatives, examining their anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Anticancer Applications : A study on a related compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, showcased its potent cytotoxic activity against various human cancer cell lines and its potential as an anti-cancer agent (Riadi et al., 2021).
Antimicrobial Activity : Research involving ethyl (quinolin-8-yloxy)acetate, a compound structurally related to ethyl 2-(3-bromoquinolin-6-yl)acetate, revealed significant inhibition of bacterial and fungal growth, indicating potential antimicrobial applications (Ahmed et al., 2006).
Synthetic Chemistry Applications : The compound is used in various synthetic chemistry applications, such as the synthesis of pyrrolo[2,1-a]isoquinolines through reactions involving activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate (Yavari et al., 2006).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-bromoquinolin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)6-9-3-4-12-10(5-9)7-11(14)8-15-12/h3-5,7-8H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTPHGWODSSMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC(=CN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromoquinolin-6-yl)acetate |
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